Cas no 79206-72-7 (1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI))

1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) structure
79206-72-7 structure
Product Name:1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
Numéro CAS:79206-72-7
Le MF:C41H49NO16
Mégawatts:811.824873685837
CID:572127
PubChem ID:3081590
Update Time:2025-04-19

1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • LogP
    • 1-hydroxyauramycin B
    • methyl 4-[4-(dimethylamino)-5-[(2,9-dimethyl-3-oxo-4,4a,5a,6,7,9,9a,10a-octahydrodipyrano[4,2-a:4',3'-e][1,4]dioxin-7-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydr
    • 4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
    • 4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1&reg
    • 1-Naphthacenecarboxylic acid, 4-((O-2''',3''-anhydro-3,6-dideoxy-alpha-L-erythro-hexopyranos-4-ulosyl-(1->4)-O-2,6-dideoxy-alpha-D-lyxo-hexopyranosyl-(1->4)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,1 1-dioxo-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • 79206-72-7
    • methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
    • Piscine à noyau: 1S/C41H49NO16/c1-15-23(45)12-25-40(54-15)58-38-17(3)53-28(13-24(38)55-25)57-37-16(2)52-27(11-20(37)42(5)6)56-26-14-41(4,50)33(39(49)51-7)18-10-19-30(35(47)29(18)26)36(48)32-22(44)9-8-21(43)31(32)34(19)46/h8-10,15-17,20,24-28,33,37-38,40,43-44,47,50H,11-14H2,1-7H3
    • La clé Inchi: SZRITNDCSRYXGH-UHFFFAOYSA-N
    • Sourire: O(C1CC2C(C(C)O1)OC1C(CC(C(C)O1)=O)O2)C1C(C)OC(CC1N(C)C)OC1C2C(=C3C(C4C(=CC=C(C=4C(C3=CC=2C(C(=O)OC)C(C)(C1)O)=O)O)O)=O)O

Propriétés calculées

  • Qualité précise: 811.305135
  • Masse isotopique unique: 811.305135
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 17
  • Comptage des atomes lourds: 58
  • Nombre de liaisons rotatives: 7
  • Complexité: 1600
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 14
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 226
  • Le xlogp3: 3.5

Propriétés expérimentales

  • Dense: 1.5
  • Point d'ébullition: 890.9°C at 760 mmHg
  • Point d'éclair: 492.6°C
  • Indice de réfraction: 1.65

1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) Littérature connexe

Fournisseurs recommandés
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
NewCan Biotech Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
NewCan Biotech Limited